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Compound of Interest

Compound Name: 2-Phenylpyridin-3-ol

Cat. No.: B1294642 Get Quote

2-Phenylpyridin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry

and materials science. As a derivative of pyridine, it belongs to a class of structures that are

ubiquitous in pharmaceuticals and functional materials[1]. The precise arrangement of the

phenyl and hydroxyl substituents on the pyridine core dictates its chemical reactivity, biological

activity, and photophysical properties. Consequently, unambiguous structural verification is a

critical first step in any research and development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical

technique for the definitive structural elucidation of organic molecules in solution[2]. This guide

provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Phenylpyridin-3-ol,
grounded in fundamental principles and data from analogous structures. We will explore the

expected chemical shifts and coupling patterns, address the critical influence of tautomerism,

and present a robust experimental protocol for acquiring high-quality spectral data.

A Note on Tautomerism: The Pyridinol-Pyridone
Equilibrium
A crucial consideration for any hydroxypyridine is the potential for tautomerism, the equilibrium

between the hydroxy (pyridinol) form and the keto (pyridone) form.[2]. In the case of 2-
Phenylpyridin-3-ol, this equilibrium is with 3-Phenyl-2(1H)-pyridinone[3].

Caption: Tautomeric equilibrium of 2-Phenylpyridin-3-ol.
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The position of this equilibrium is highly sensitive to the solvent environment. Non-polar

solvents tend to favor the pyridinol form, whereas polar, protic solvents can shift the equilibrium

towards the pyridone form[2]. This phenomenon has a profound impact on the resulting NMR

spectra, as the chemical environment of every nucleus in the molecule is altered. For the

purpose of this guide, we will primarily focus on the analysis of the 2-Phenylpyridin-3-ol
(pyridinol) form, which is often favored in common NMR solvents like DMSO-d₆ and CDCl₃, but

the possibility of the pyridone tautomer must always be considered when interpreting

experimental data.

Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity),

and their relative abundance (integration).

Caption: Proton labeling scheme for 2-Phenylpyridin-3-ol.

Predicted Chemical Shifts and Coupling Constants
The prediction of the ¹H NMR spectrum for 2-Phenylpyridin-3-ol is based on the analysis of its

constituent parts: the 3-hydroxypyridine core and the 2-phenyl substituent. Data from similar

compounds like 2-phenylpyridine[4][5], 2-hydroxypyridine[6], and 3-hydroxypyridine[7] are used

as a basis for these assignments.
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Expected
Coupling
Constants (J,
Hz)

Rationale &
Notes

H6 8.1 - 8.3
Doublet of

doublets (dd)

JH6-H5 ≈ 4-5 Hz

(ortho), JH6-H4 ≈

1-2 Hz (meta)

This proton is

ortho to the

electron-

withdrawing

nitrogen atom,

resulting in a

significant

downfield shift. It

is coupled to

both H5 and H4.

H4 7.3 - 7.5
Doublet of

doublets (dd)

JH4-H5 ≈ 8-9 Hz

(ortho), JH4-H6 ≈

1-2 Hz (meta)

Influenced by the

nitrogen atom

and the hydroxyl

group. It exhibits

ortho coupling to

H5 and meta

coupling to H6.

H5 7.2 - 7.4
Doublet of

doublets (dd)

JH5-H4 ≈ 8-9 Hz

(ortho), JH5-H6 ≈

4-5 Hz (ortho)

Coupled to two

adjacent protons,

H4 and H6,

resulting in a dd

pattern. Its

chemical shift is

intermediate

between H4 and

H6.

H2', H6' 7.8 - 8.0 Multiplet (m) J ≈ 7-8 Hz These ortho

protons of the

phenyl ring are

deshielded due

to their proximity
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to the pyridine

ring and potential

anisotropic

effects.

H3', H4', H5' 7.4 - 7.6 Multiplet (m) J ≈ 7-8 Hz

The meta and

para protons of

the phenyl ring

typically overlap,

forming a

complex multiplet

in the aromatic

region.

3-OH
9.0 - 10.0 (in

DMSO-d₆)

Broad singlet (br

s)
N/A

The chemical

shift is highly

dependent on

solvent,

concentration,

and temperature.

In DMSO-d₆, it

appears as a

broad,

exchangeable

singlet. In D₂O,

this signal would

disappear. In

CDCl₃, it may be

broader and

appear more

upfield.

Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The chemical shifts are highly sensitive to the electronic environment, providing a detailed map

of the carbon skeleton.
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Caption: Carbon labeling scheme for 2-Phenylpyridin-3-ol.

Predicted Chemical Shifts
Predictions are derived from established substituent effects and spectral data for 2-

phenylpyridine[8][9] and hydroxypyridines[10].
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale & Notes

C2 155 - 158

This carbon is attached to both

the electronegative nitrogen

and the phenyl group, causing

a significant downfield shift.

C3 145 - 148

The carbon bearing the

hydroxyl group (an oxygen

atom) is strongly deshielded,

resulting in a large downfield

chemical shift.

C6 140 - 143

Similar to H6, this carbon is

ortho to the nitrogen and is

shifted downfield.

C4 125 - 128

The chemical shift of C4 is

influenced by its position

relative to the nitrogen and

hydroxyl groups.

C5 122 - 124

This carbon is expected to be

the most upfield of the pyridine

ring carbons.

C1' 138 - 140

The ipso-carbon of the phenyl

ring, directly attached to the

pyridine ring. Its signal may be

of lower intensity.

C4' 129 - 131
The para-carbon of the phenyl

ring.

C2', C6' 128 - 130
The ortho-carbons of the

phenyl ring.

C3', C5' 126 - 128
The meta-carbons of the

phenyl ring.
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Part 3: Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental

workflow is essential. This protocol is designed to be self-validating by including necessary

checks and referencing standards.

Workflow for NMR Data Acquisition and Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 5-10 mg of
2-Phenylpyridin-3-ol

Dissolve in 0.6 mL
of Deuterated Solvent

(e.g., DMSO-d₆)

Transfer to 5 mm
NMR Tube

Lock & Shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(with proton decoupling)

Fourier Transform

Phase Correction

Baseline Correction

Calibrate Spectrum
(TMS or residual solvent peak)

Integrate ¹H Signals

Assign Peaks

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh 5-10 mg of high-purity 2-Phenylpyridin-3-ol.

Transfer the solid to a clean, dry vial.

Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly

recommended as it readily dissolves the compound and its residual proton signal (δ ≈ 2.50

ppm) does not typically overlap with analyte signals. Importantly, it allows for the

observation of the hydroxyl proton due to its hydrogen bond accepting nature.

Vortex the vial until the sample is fully dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the field frequency onto the deuterium signal of the solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity,

aiming for a narrow and symmetrical solvent peak shape.

For ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz

spectrometer would be: a 30° pulse angle, an acquisition time of ~2-3 seconds, a

relaxation delay of 2 seconds, and 8-16 scans.[11]

For ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This involves a 90° pulse,

a longer acquisition time, and a larger number of scans (e.g., 1024 or more) to achieve

adequate signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
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Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

Apply a baseline correction to obtain a flat spectrum.

Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is at δ 2.50 ppm

and the carbon peak is at δ 39.52 ppm. Alternatively, an internal standard like

Tetramethylsilane (TMS) can be used (δ 0.00 ppm).[11]

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of

protons.

Assign the peaks based on their chemical shift, multiplicity, and integration, comparing

them to the predicted values.

Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides a detailed and definitive fingerprint of

the 2-Phenylpyridin-3-ol structure. The characteristic downfield shifts of the pyridine ring

protons, particularly H6, combined with the distinct chemical environment of the hydroxyl-

bearing C3 carbon, serve as key identifiers. By understanding the interplay of substituent

effects and the potential for tautomerism, researchers can confidently verify the structure and

purity of this valuable compound, enabling its effective use in drug development and materials

science applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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